molecular formula C9H10F3NS B13529259 N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine

N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine

Cat. No.: B13529259
M. Wt: 221.24 g/mol
InChI Key: OELYUHIDKFRWQM-UHFFFAOYSA-N
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Description

METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylamine group

Chemical Reactions Analysis

Types of Reactions

METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluoromethyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)phenyl sulfone
  • Trifluoromethylpyridine

Uniqueness

METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE is unique due to the presence of both a trifluoromethyl group and a methylamine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylamine group provides a site for further chemical modifications .

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine

InChI

InChI=1S/C9H10F3NS/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5,13H,6H2,1H3

InChI Key

OELYUHIDKFRWQM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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